

# An In-depth Technical Guide to 6-Bromosalicylaldehyde: Discovery, History, and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Bromo-6-hydroxybenzaldehyde**

Cat. No.: **B041729**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

6-Bromosalicylaldehyde, systematically known as **2-Bromo-6-hydroxybenzaldehyde**, is a halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group and a bromine atom ortho to the aldehyde functionality, imparts specific reactivity that makes it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of 6-Bromosalicylaldehyde, with a focus on detailed experimental protocols and quantitative data to support research and development activities.

## Discovery and History

The precise historical account of the first synthesis of 6-Bromosalicylaldehyde is not prominently documented in readily available literature. However, its synthesis is rooted in the broader development of electrophilic aromatic substitution reactions on phenols and salicylaldehydes, which were extensively explored in the late 19th and early 20th centuries. The ability to selectively introduce a bromine atom at the 6-position of salicylaldehyde is a result of the directing effects of the hydroxyl and aldehyde groups. The hydroxyl group is a

strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. This interplay of electronic effects governs the regioselectivity of bromination.

Historically, the synthesis of various brominated salicylaldehydes, including the 3-bromo and 5-bromo isomers, has been more commonly reported due to more direct synthetic routes. The synthesis of the 6-bromo isomer likely emerged from systematic studies on the halogenation of salicylaldehyde under various conditions, aiming to achieve substitution at the less sterically hindered ortho position relative to the hydroxyl group. Its utility has grown in modern organic synthesis, particularly as a building block for pharmaceutical compounds and complex molecular architectures.<sup>[1]</sup> For instance, it is a known precursor in the synthesis of certain  $\gamma$ -secretase modulators, which are of significant interest in therapeutic research.<sup>[1][2]</sup>

## Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 6-Bromosalicylaldehyde is essential for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties of Brominated Salicylaldehyde Isomers

| Property          | 6-Bromosalicylaldehyde (2-Bromo-6-hydroxybenzaldehyde)                          | 3-Bromosalicylaldehyde (3-Bromo-2-hydroxybenzaldehyde) | 5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde) |
|-------------------|---------------------------------------------------------------------------------|--------------------------------------------------------|--------------------------------------------------------|
| CAS Number        | 22532-61-2[2][3][4][5]<br>[6]                                                   | 1829-34-1                                              | 1761-61-1[7]                                           |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> BrO <sub>2</sub> [3][4][5][6]                     | C <sub>7</sub> H <sub>5</sub> BrO <sub>2</sub>         | C <sub>7</sub> H <sub>5</sub> BrO <sub>2</sub> [7]     |
| Molecular Weight  | 201.02 g/mol [3][4][5]<br>[6]                                                   | 201.02 g/mol                                           | 201.02 g/mol [7]                                       |
| Appearance        | White to light yellow crystalline solid[8]                                      | Pale yellow needles                                    | Slightly yellow to yellow-beige powder                 |
| Melting Point     | 50-52 °C[3]                                                                     | 52-53 °C                                               | 102-106 °C                                             |
| Boiling Point     | 243.4 °C at 760 mmHg[3]                                                         | -                                                      | 247.3 °C at 760 mmHg                                   |
| Solubility        | Low solubility in water; soluble in organic solvents like ethanol and ether.[8] | -                                                      | Low solubility in water; soluble in organic solvents.  |

Table 2: Spectroscopic Data for 6-Bromosalicylaldehyde

| Spectroscopic Technique | Data                                                                                    |
|-------------------------|-----------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR      | Characteristic signals for aromatic protons and the aldehyde proton.                    |
| <sup>13</sup> C NMR     | Resonances corresponding to the seven carbon atoms in the molecule.                     |
| IR Spectroscopy         | Characteristic absorption bands for the hydroxyl, aldehyde, and C-Br functional groups. |
| Mass Spectrometry       | Molecular ion peak corresponding to the molecular weight of the compound.               |

## Experimental Protocols

The synthesis of 6-Bromosalicylaldehyde can be achieved through the direct bromination of salicylaldehyde. The following protocol provides a detailed methodology for its preparation.

### Synthesis of 6-Bromosalicylaldehyde via Direct Bromination of Salicylaldehyde

This method involves the electrophilic aromatic substitution of salicylaldehyde with bromine. The reaction conditions are controlled to favor the formation of the 6-bromo isomer.

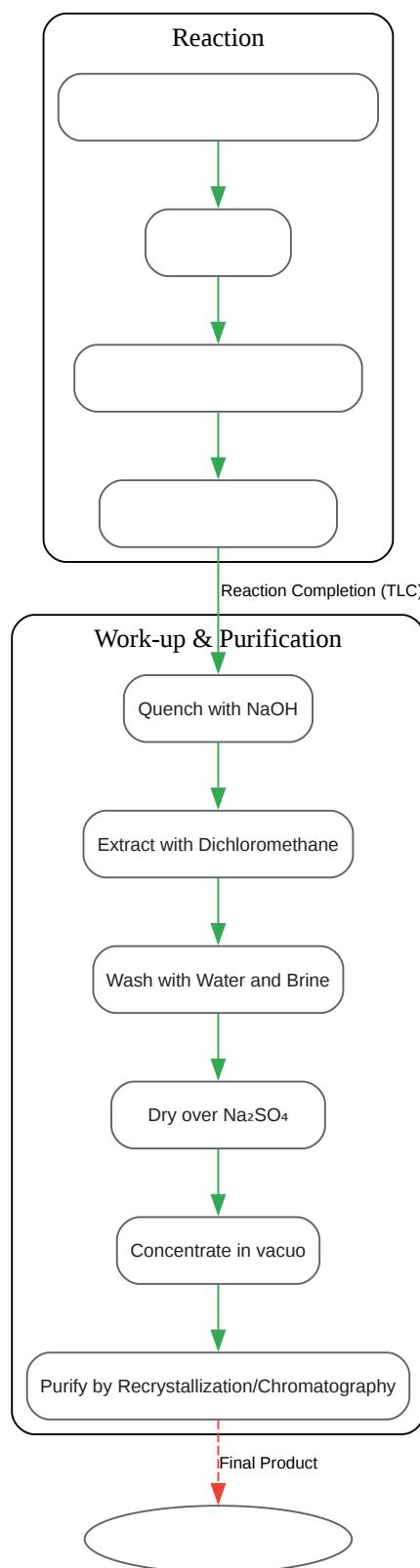
#### Materials:

- Salicylaldehyde
- Bromine
- Sodium hydroxide
- Suitable solvent (e.g., ethanol, glacial acetic acid)
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate

- Hydrochloric acid (for neutralization)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for filtration (e.g., Büchner funnel and flask)

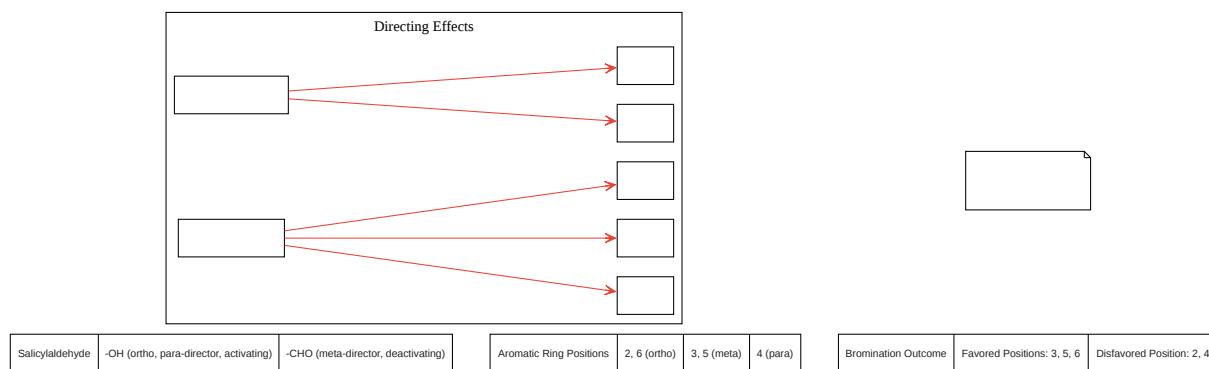

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylaldehyde in a suitable solvent. Cool the solution in an ice bath.
- Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the cooled salicylaldehyde solution with continuous stirring. Maintain the temperature of the reaction mixture below 5 °C during the addition.
- Reaction: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for a specified period (e.g., several hours to overnight) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by adding a solution of sodium hydroxide to neutralize the hydrobromic acid formed.
- Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

- **Washing:** Wash the organic layer sequentially with water and brine to remove any remaining impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** The crude 6-Bromosalicylaldehyde can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

## Signaling Pathways and Experimental Workflows

The synthesis of 6-Bromosalicylaldehyde is a direct chemical transformation and does not involve biological signaling pathways. However, the experimental workflow can be visualized to provide a clear overview of the process.




[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 6-Bromosalicylaldehyde.

## Logical Relationship of Substituent Effects in Bromination

The regioselectivity of the bromination of salicylaldehyde is a key concept governed by the electronic effects of the hydroxyl and aldehyde groups.



[Click to download full resolution via product page](#)

Caption: Logical relationship of substituent directing effects in the bromination of salicylaldehyde.

## Conclusion

6-Bromosalicylaldehyde is a valuable and versatile chemical intermediate with growing importance in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. While its early history is intertwined with the broader development of aromatic

chemistry, modern synthetic protocols allow for its efficient preparation. This guide has provided a detailed overview of its properties, a comprehensive experimental protocol for its synthesis, and visualizations of the experimental workflow and the chemical principles governing its formation. This information is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 2-BROMO-6-HYDROXYBENZALDEHYDE | 22532-61-2 [[chemicalbook.com](http://chemicalbook.com)]
- 3. 2-Bromo-6-hydroxybenzaldehyde | 22532-61-2 [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 4. 2-Bromo-6-hydroxybenzaldehyde | 22532-61-2 | FB11104 [[biosynth.com](http://biosynth.com)]
- 5. [chemscene.com](http://chemscene.com) [chemscene.com]
- 6. [scbt.com](http://scbt.com) [scbt.com]
- 7. 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 8. [chembk.com](http://chembk.com) [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromosalicylaldehyde: Discovery, History, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041729#discovery-and-history-of-6-bromosalicylaldehyde>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)